1-(4-Methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
1-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a methyl group attached to the propan-1-amine chain
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is the serotonin transporter . This compound acts as a potent and selective serotonin releasing agent . It also interacts with alpha receptors .
Mode of Action
This compound interacts with its targets by binding to them. It inhibits the sodium-dependent serotonin transporter , thereby increasing the concentration of serotonin in the synaptic cleft . It also acts as an agonist for the alpha-1A and alpha-2A adrenergic receptors .
Biochemical Pathways
The action of this compound affects the serotoninergic pathway . By increasing the concentration of serotonin in the synaptic cleft, it enhances the transmission of serotonin signals . This can lead to downstream effects such as mood elevation.
Pharmacokinetics
Similar compounds are known to have good bioavailability and low clearance
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on serotonin levels. By increasing serotonin concentration in the synaptic cleft, it can influence various physiological processes regulated by serotonin, such as mood, appetite, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the alkylation of 4-methoxyphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step, and a reducing agent such as lithium aluminum hydride for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Different amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares a similar structure but has different pharmacological properties.
Para-Methoxyphenylpiperazine: Another compound with a methoxy group on the benzene ring, but with a different amine structure.
Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and its selective serotonin releasing properties. This makes it distinct from other similar compounds, which may have different substitution patterns and pharmacological effects .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJFPAWKLQFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343331-42-0 |
Source
|
Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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